2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a cyano group, a thiophene ring, a pyridine ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Cyanoacetamide-n-derivatives, a class of compounds to which this compound belongs, are known to react with common bidentate reagents to form a variety of heterocyclic compounds . This suggests that the compound may interact with its targets through the formation of heterocyclic structures.
Biochemical Pathways
Similar compounds have been reported to be involved in the synthesis of various organic heterocycles , indicating that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to have diverse biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
Action Environment
Similar compounds have been reported to be synthesized under various reaction conditions , suggesting that environmental factors may play a role in the compound’s action.
Biochemical Analysis
Biochemical Properties
The compound, 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, is involved in a variety of biochemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions
Cellular Effects
Derivatives of cyanoacetamide have shown promising cytotoxic effects against human breast cancer cells
Molecular Mechanism
It is known that cyanoacetamide derivatives can undergo reactions with common bidentate reagents to form a variety of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This can be achieved by reacting 2-bromopyridine with thiophene-3-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Introduction of the Benzenesulfonamide Group: The pyridine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.
Addition of the Cyano Group: Finally, the cyano group is introduced by reacting the intermediate with a suitable cyanating agent, such as sodium cyanide or trimethylsilyl cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the thiophene and pyridine rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(pyridin-4-ylmethyl)benzenesulfonamide: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
2-cyano-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide: Similar structure but with the thiophene ring in a different position, which could influence its reactivity and interactions.
Uniqueness
The presence of both the thiophene and pyridine rings in 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide provides a unique combination of electronic properties and potential biological activities, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-cyano-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c18-10-14-3-1-2-4-17(14)24(21,22)20-11-13-5-7-19-16(9-13)15-6-8-23-12-15/h1-9,12,20H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVHGLOLRCUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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